Synthetic Utility: C–Br Oxidative Addition Propensity vs. C–Cl Analog
The bromine atom at the thiophene 5-position enables palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) with greater efficiency than the chlorine atom in the 5-chloro analog. The C–Br bond undergoes oxidative addition to Pd(0) complexes at lower temperatures and with higher yields than the corresponding C–Cl bond, making the bromo compound the preferred intermediate for diversification into biaryl and alkyne-substituted libraries . This is the primary driver for selecting the bromo compound over the chloro or des-halo analogs in synthetic campaigns.
| Evidence Dimension | Synthetic accessibility via cross-coupling |
|---|---|
| Target Compound Data | C–Br bond; reactive toward Pd(0) oxidative addition; enables Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings under standard conditions |
| Comparator Or Baseline | 5-Chloro analog (CAS 1223730-98-0): C–Cl bond; slower oxidative addition, requires harsher conditions or specialized ligands; Des-halo analog: no halogen handle for cross-coupling |
| Quantified Difference | C–Br BDE ~71 kcal/mol vs. C–Cl BDE ~84 kcal/mol (bond dissociation energy difference ~13 kcal/mol favoring bromo); qualitative yield/scope advantage in cross-coupling reactions |
| Conditions | Inferred from general organometallic chemistry principles and vendor descriptions of bromothiophene reactivity |
Why This Matters
For procurement, selecting the bromo compound is mandatory when the synthetic route includes downstream diversification via transition metal-catalyzed cross-coupling; the chloro analog will not serve as a drop-in replacement.
